Structural Differentiation: Ortho-Chloro and Alpha-4-Methoxyphenyl Substitution vs. Moclobemide
2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide differs from the clinical MAO-A inhibitor moclobemide (4-chloro-N-(2-morpholinoethyl)benzamide) by two key structural features: (i) chloro substitution at the ortho (position 2) rather than para (position 4) position on the benzamide ring, and (ii) a 4-methoxyphenyl group at the alpha-carbon of the ethyl linker, creating a stereogenic center. This results in an additional 106.13 Da molecular weight (374.87 vs. 268.74), an additional aromatic ring, and a computed logP of 2.37 vs. approximately 1.5 for moclobemide . The alpha-substitution eliminates the conformational symmetry of the unsubstituted ethylene linker, while the ortho-chloro group introduces steric hindrance that reorients the amide bond relative to the morpholine nitrogen .
| Evidence Dimension | Molecular structure, computed logP, molecular weight |
|---|---|
| Target Compound Data | MW 374.87; logP 2.37; 5 H-bond acceptors; 2 H-bond donors; 5 rotatable bonds; PSA 100.15 Ų; 1 stereogenic center; ortho-Cl, alpha-4-OCH3-Ph substitution |
| Comparator Or Baseline | Moclobemide (CAS 71320-77-9): MW 268.74; logP ~1.5; 4 H-bond acceptors; 1 H-bond donor; 4 rotatable bonds; PSA ~41.8 Ų; achiral; para-Cl, unsubstituted ethylene linker |
| Quantified Difference | ΔMW = +106.13 Da (+39.5%); ΔlogP ≈ +0.87; ΔPSA ≈ +58.35 Ų; introduces chirality |
| Conditions | Computed physicochemical properties from mcule database and literature values for moclobemide |
Why This Matters
The substantial increase in lipophilicity and polar surface area, combined with introduction of a chiral center, predicts significantly different membrane permeability, CYP metabolism, and target-binding geometry compared to moclobemide, making the two compounds non-interchangeable for any biological assay.
